

Spectroscopic Profile of HC Yellow No. 15: A Technical Guide

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Compound of Interest		
Compound Name:	HC Yellow no. 15	
Cat. No.:	B155886	Get Quote

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Introduction

HC Yellow No. 15, with the chemical name 4-(2-hydroxyethylamino)-3-nitrobenzamide, is a dye used in cosmetic formulations. A thorough understanding of its spectroscopic properties is essential for quality control, characterization, and safety assessment. This technical guide provides a summary of the expected spectroscopic data (UV-Vis, IR, NMR) for **HC Yellow No. 15** based on the known characteristics of its constituent functional groups. While specific experimental data for this compound is not readily available in the public domain, this guide offers a robust predictive analysis and detailed experimental protocols for its characterization.

Chemical Structure

IUPAC Name: 4-(2-hydroxyethylamino)-3-nitrobenzamide Molecular Formula: C₉H₁₁N₃O₄ Molecular Weight: 225.20 g/mol CAS Number: 138377-66-9

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of **HC Yellow No. 15**. These predictions are derived from established principles of spectroscopy and data for analogous compounds containing similar functional groups (aromatic nitro compounds, secondary aromatic amines, and amides).



UV-Visible (UV-Vis) Spectroscopy

Parameter	Expected Value	Functional Group Attribution
λmax (in a polar solvent)	~400 - 450 nm	Extended conjugation of the benzene ring with the nitro and amino groups. Aromatic nitro compounds are known to have strong absorptions at longer wavelengths.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3500 - 3300	Medium, Sharp	N-H Stretch	Secondary Amine (N-H)
3400 - 3200	Broad	O-H Stretch	Alcohol (O-H)
3350 & 3180 (approx.)	Medium	N-H Stretch (asymmetric & symmetric)	Primary Amide (- CONH ₂)
1680 - 1640	Strong	C=O Stretch (Amide I band)	Amide
1620 - 1580	Medium	N-H Bend (Amide II band)	Primary Amide
1550 - 1475	Strong	N-O Asymmetric Stretch	Nitro group (-NO2)
1360 - 1290	Strong	N-O Symmetric Stretch	Nitro group (-NO2)
1340 - 1250	Strong	C-N Stretch	Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy



 1 H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 8.5	d	1H	Aromatic H ortho to - NO ₂ and meta to -NH
~7.0 - 7.5	dd	1H	Aromatic H ortho to - CONH2 and meta to - NO2
~6.8 - 7.2	d	1H	Aromatic H ortho to - NH and meta to - CONH2
~7.0 - 8.0	br s	2H	Amide (-CONH ₂)
~5.0 - 6.0	br s	1H	Amine (-NH)
~4.5 - 5.5	br s	1H	Hydroxyl (-OH)
~3.6 - 4.0	t	2H	-CH ₂ - attached to -OH
~3.2 - 3.6	t	2H	-CH ₂ - attached to -NH

 13 C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)	Assignment
~165 - 175	Carbonyl Carbon (-CONH ₂)
~140 - 150	Aromatic Carbon attached to -NO ₂
~135 - 145	Aromatic Carbon attached to -NH
~115 - 130	Other Aromatic Carbons
~60 - 70	Carbon attached to -OH (-CH2OH)
~40 - 50	Carbon attached to -NH (-CH₂NH)



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Sample Preparation:
 - A stock solution of **HC Yellow No. 15** is prepared by accurately weighing a small amount
 of the solid and dissolving it in a suitable polar solvent (e.g., ethanol, methanol, or water)
 in a volumetric flask.
 - A series of dilutions are made from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
 - The absorbance spectrum of each diluted sample is recorded over a wavelength range of 200-800 nm.
 - The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
- Sample Preparation (for solid samples):
 - KBr Pellet Method: A small amount of finely ground HC Yellow No. 15 (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 The mixture is then pressed under high pressure to form a transparent pellet.



- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
 - The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

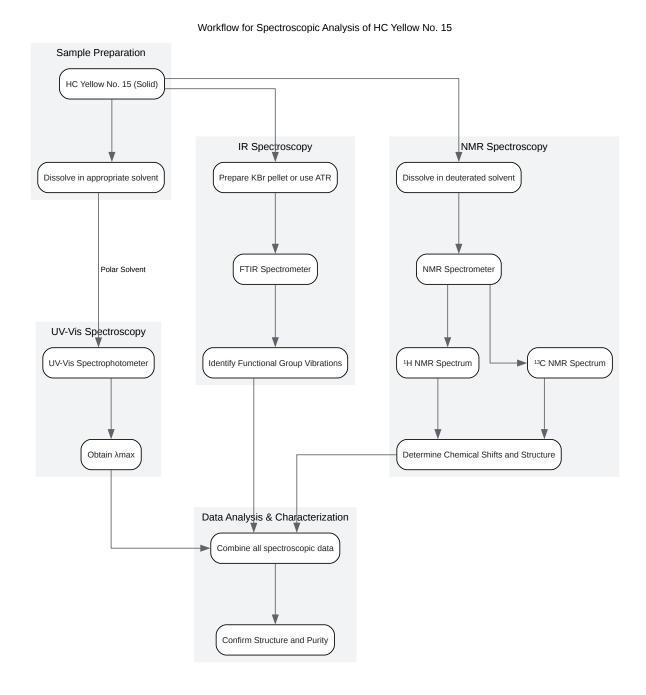
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation:
 - Approximately 5-20 mg of HC Yellow No. 15 is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial to avoid interfering signals.[1][2]
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - For ¹H NMR, a one-dimensional proton spectrum is acquired.
 - For ¹³C NMR, a proton-decoupled carbon spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.
 - The resulting spectra show signal intensity versus chemical shift in parts per million (ppm).



Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **HC Yellow No. 15**.





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References

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- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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